molecular formula C11H18N4O B13619971 2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide

2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide

Cat. No.: B13619971
M. Wt: 222.29 g/mol
InChI Key: ZTPKZMNKYUIZFZ-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated with ethyl bromide to introduce the ethyl group.

    Amidation: The resulting ethyl-imidazole is then reacted with 3-bromopropionyl chloride to form the intermediate 3-(2-ethyl-1h-imidazol-1-yl)propanamide.

    Cyclopropylation: Finally, the intermediate is treated with cyclopropylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or imidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring or the cyclopropyl group.

    Reduction: Reduced forms of the amide or imidazole groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropylamino group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)propanamide: Lacks the ethyl group, which may affect its binding properties and reactivity.

    2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide: Contains a methyl group instead of an ethyl group, potentially altering its chemical behavior.

Uniqueness

2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide is unique due to the presence of both the cyclopropylamino and ethyl-imidazolyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(2-ethylimidazol-1-yl)propanamide

InChI

InChI=1S/C11H18N4O/c1-2-10-13-5-6-15(10)7-9(11(12)16)14-8-3-4-8/h5-6,8-9,14H,2-4,7H2,1H3,(H2,12,16)

InChI Key

ZTPKZMNKYUIZFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC(C(=O)N)NC2CC2

Origin of Product

United States

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